molecular formula C18H20N2O4 B14018539 N,N-diethyl-5-nitro-2-phenylmethoxybenzamide CAS No. 53572-74-0

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide

Cat. No.: B14018539
CAS No.: 53572-74-0
M. Wt: 328.4 g/mol
InChI Key: AWYYGWUQZWMMLW-UHFFFAOYSA-N
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Description

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a nitro group, a phenylmethoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-nitro-2-phenylmethoxybenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the phenylmethoxy group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide has been explored for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitro-2-phenylmethoxybenzamide involves its interaction with specific molecular targets. The nitro group and phenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    Protonitazene: N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazole-1-ethanamine.

    Isotonitazene: N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine.

    Metonitazene: N,N-diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine.

Uniqueness

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide is unique due to its specific substitution pattern and the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

53572-74-0

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N,N-diethyl-5-nitro-2-phenylmethoxybenzamide

InChI

InChI=1S/C18H20N2O4/c1-3-19(4-2)18(21)16-12-15(20(22)23)10-11-17(16)24-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3

InChI Key

AWYYGWUQZWMMLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

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